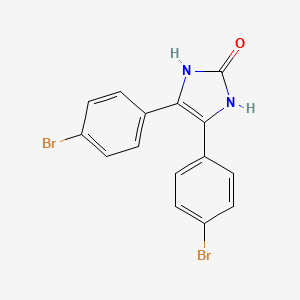![molecular formula C23H21N5O3 B11975687 N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide CAS No. 116477-74-8](/img/structure/B11975687.png)
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-cyanopyrimido[1,2-a]benzimidazole with 4-isobutoxy-3-methoxybenzoic acid under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-isobutoxy-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Expl
Eigenschaften
CAS-Nummer |
116477-74-8 |
|---|---|
Molekularformel |
C23H21N5O3 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-3-methoxy-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C23H21N5O3/c1-14(2)13-31-19-9-8-15(10-20(19)30-3)22(29)26-21-16(11-24)12-28-18-7-5-4-6-17(18)25-23(28)27-21/h4-10,12,14H,13H2,1-3H3,(H,25,26,27,29) |
InChI-Schlüssel |
AQIHKXSSFIROBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC4=CC=CC=C4N3C=C2C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(cyclohexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11975617.png)
![4-(decyloxy)-N-(dibenzo[b,d]furan-3-yl)benzamide](/img/structure/B11975622.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11975624.png)

![Isopropyl (2E)-2-(4-butoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11975652.png)

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11975661.png)
![(5E)-2-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11975663.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11975668.png)


![2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11975672.png)

![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-ethoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975682.png)
